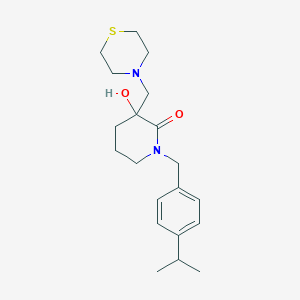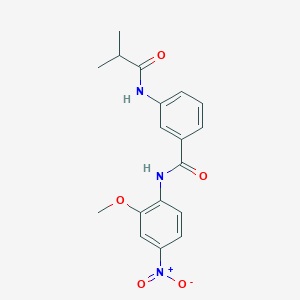![molecular formula C24H18N2O2 B4059072 4-(4-phenyl-8-quinolinyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4059072.png)
4-(4-phenyl-8-quinolinyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione
Overview
Description
4-(4-phenyl-8-quinolinyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione, also known as PTAD, is a chemical compound that has gained significant attention in the scientific community due to its unique properties. PTAD is a versatile molecule that has been used in a variety of applications, including organic synthesis, chemical biology, and materials science. In
Scientific Research Applications
Synthesis and Pharmacological Activity
Researchers have synthesized various derivatives of 4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione to explore their pharmacological properties. For instance, Struga et al. (2007) prepared thiourea and urea derivatives to evaluate their cytotoxicity, anti-HIV-1 activity, and antimicrobial effects against Gram-positive, Gram-negative bacteria, and Candida species Struga et al., 2007. These studies contribute significantly to understanding the compound's potential as a pharmacological agent.
Spectroscopic and Computational Analysis
The spectroscopic and computational analysis of similar compounds has been conducted to understand their chemical properties and reactivity. Renjith et al. (2014) investigated the molecular structure, vibrational frequencies, and electronic properties of 1,7,8,9-tetrachloro-10,10-dimethoxy derivatives using density functional methods, providing insights into the charge transfer and stability of these molecules Renjith et al., 2014.
Antimicrobial and Antiviral Activities
The antimicrobial and antiviral activities of derivatives have been a focal point of research. Stefanska et al. (2009) assessed the antibacterial, antifungal, and antiviral properties of 10-(diphenylmethylene) derivatives, highlighting their potential against various pathogens and viruses Stefanska et al., 2009.
Chemical Reactivity and Molecular Docking Studies
Molecular docking and reactivity studies reveal the interaction mechanisms and potential therapeutic applications of these compounds. Ranjith et al. (2022) performed molecular docking to explore the treatment possibilities for cardiovascular and cerebrovascular diseases, showcasing the versatility of these compounds in drug development Ranjith et al., 2022.
properties
IUPAC Name |
4-(4-phenylquinolin-8-yl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O2/c27-23-20-15-9-10-16(13-15)21(20)24(28)26(23)19-8-4-7-18-17(11-12-25-22(18)19)14-5-2-1-3-6-14/h1-12,15-16,20-21H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMVZOPQIGYUQOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C3C2C(=O)N(C3=O)C4=CC=CC5=C(C=CN=C54)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-ethyl-4-(8-methoxyquinolin-5-yl)phenyl]acetamide](/img/structure/B4058992.png)
![5-[4-(4-chlorobenzoyl)-1-piperazinyl]-2-nitro-N-(tetrahydro-2-furanylmethyl)aniline](/img/structure/B4058997.png)
![ethyl 4-[(5-nitro-2,1,3-benzoxadiazol-4-yl)amino]benzoate](/img/structure/B4059003.png)
![1-[2-(4-methoxyphenyl)ethyl]-N-[2-(3-methyl-2-pyridinyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B4059010.png)
![1-(2-{1-[(2,3,6-trimethylphenoxy)acetyl]piperidin-4-yl}ethyl)pyrrolidin-2-one](/img/structure/B4059013.png)
![N-1,3-benzothiazol-2-yl-2-[(5-isopropyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]butanamide](/img/structure/B4059014.png)
![2-(4-{[4-(4-ethoxyphenyl)-1-phthalazinyl]amino}phenoxy)acetamide](/img/structure/B4059016.png)
![N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)-2-methoxy-2-phenylacetamide](/img/structure/B4059017.png)
![methyl 3-(2-furylmethyl)-4-oxo-2-{[(4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]thio}-3,4-dihydro-7-quinazolinecarboxylate](/img/structure/B4059030.png)


![N-(2-{[(1-isopropyl-1H-benzimidazol-2-yl)amino]methyl}phenyl)-4-methylbenzenesulfonamide](/img/structure/B4059066.png)
![benzyl 6-methyl-4-[4-(methylthio)phenyl]-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4059070.png)
